1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene
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Overview
Description
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is a fluorinated organic compound with the molecular formula C8H6F6 . This compound is characterized by its unique structure, which includes six fluorine atoms and two methyl groups attached to a cyclohexa-1,4-diene ring. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of 2,5-dimethylcyclohexa-1,4-diene using a fluorinating agent such as elemental fluorine (F2) or fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent like hexafluoroisopropanol to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of double bonds in the cyclohexa-1,4-diene ring.
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as or can be used in the presence of a catalyst.
Substitution Reactions: Reagents like (e.g., amines, alcohols) can be employed to replace fluorine atoms.
Major Products Formed:
Electrophilic Addition: Products include of the original compound.
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential use in biological assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene involves its interaction with molecular targets through its fluorinated and diene structure. The compound can participate in electrophilic and nucleophilic reactions , affecting various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in chemical synthesis .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar applications in chemical synthesis and as a solvent.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound used in organic synthesis.
Uniqueness: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is unique due to its diene structure combined with multiple fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Properties
CAS No. |
60903-77-7 |
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Molecular Formula |
C8H6F6 |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H6F6/c1-3-5(9)8(13,14)4(2)6(10)7(3,11)12/h1-2H3 |
InChI Key |
VZEVJKBXYWEBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(C1(F)F)F)C)(F)F)F |
Origin of Product |
United States |
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